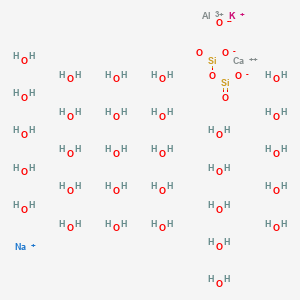
1-(2-Chloroethyl)-3-methylpiperidine
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-methylpiperidine is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it may have similarities with other chloroethyl compounds, but the properties can vary significantly depending on the exact structure of the molecule12.
Synthesis Analysis
The synthesis of 1-(2-Chloroethyl)-3-methylpiperidine is not explicitly detailed in the available literature. However, chloroethyl compounds are often synthesized through SN2 reactions, which involve the use of alkyl halides as electrophiles34. Please consult with a chemical expert or refer to a specialized chemical database for more specific synthesis methods.Molecular Structure Analysis
The molecular structure of 1-(2-Chloroethyl)-3-methylpiperidine is not readily available in the searched resources. However, similar compounds like 2-Chloroethyl vinyl ether have been analyzed56. For a precise molecular structure, it would be best to use specialized software or databases that can generate the structure based on the IUPAC name of the compound.Chemical Reactions Analysis
Specific chemical reactions involving 1-(2-Chloroethyl)-3-methylpiperidine are not detailed in the available literature. However, chloroethyl compounds are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides7.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chloroethyl)-3-methylpiperidine are not readily available in the searched resources. However, similar compounds like 1-(2-Chloroethyl)pyrrolidine hydrochloride are described as off-white solids1. For accurate information, please refer to a specialized chemical database or conduct laboratory analysis.Safety And Hazards
The safety and hazards associated with 1-(2-Chloroethyl)-3-methylpiperidine are not explicitly mentioned in the available resources. However, similar compounds like 1-(2-Chloroethyl)pyrrolidine hydrochloride are considered hazardous, causing skin irritation, serious eye irritation, and may be toxic if inhaled or swallowed1101112.
Orientations Futures
The future directions of research and application for 1-(2-Chloroethyl)-3-methylpiperidine are not explicitly mentioned in the available resources. However, similar compounds like Tris(2-chloroethyl) phosphate are being studied for their effects on human erythrocytes13. Further research is needed to fully understand the potential applications and implications of 1-(2-Chloroethyl)-3-methylpiperidine.
Please note that while this information provides a general overview based on similar compounds, it may not accurately represent the exact properties and behaviors of 1-(2-Chloroethyl)-3-methylpiperidine. For precise information, please refer to peer-reviewed articles, chemical databases, and conduct laboratory analysis.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTCYZCFHILUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908138 | |
| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-methylpiperidine | |
CAS RN |
10298-11-0 | |
| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-3-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-3-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)







